5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde
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Overview
Description
5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 2,5-dimethylphenoxy group and an aldehyde functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde typically involves the reaction of 2,5-dimethylphenol with furan-2-carbaldehyde under specific conditions. One common method is the Williamson ether synthesis, where 2,5-dimethylphenol is reacted with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 5-(2,5-Dimethylphenoxy)furan-2-carboxylic acid.
Reduction: 5-(2,5-Dimethylphenoxy)furan-2-methanol.
Substitution: 5-(2,5-Dimethyl-4-nitrophenoxy)furan-2-carbaldehyde (in the case of nitration).
Scientific Research Applications
5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde is primarily related to its functional groups. The aldehyde group can form covalent bonds with nucleophiles, making it reactive in various chemical and biological processes. The phenoxy group can participate in aromatic interactions, influencing the compound’s binding affinity to molecular targets. These interactions can modulate specific pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,5-Dichlorophenyl)furan-2-carbaldehyde
- 5-(2,3-Dimethylphenoxy)furan-2-carbaldehyde
- 5-(2,5-Dimethoxyphenyl)furan-2-carbaldehyde
Uniqueness
5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde is unique due to the presence of the 2,5-dimethylphenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals .
Biological Activity
5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde is a furan derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential applications in medicine.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a furan ring substituted with a dimethylphenoxy group and an aldehyde functional group, which are critical for its biological activity.
Antimicrobial Activity
Furan derivatives are known for their antimicrobial properties. In studies involving similar compounds, it has been observed that furan derivatives can inhibit the growth of various bacterial strains. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall below 64 µg/mL .
- Antifungal Activity : Similar furan compounds have demonstrated antifungal properties against Candida albicans, with MIC values reported around 5 µg/mL .
Anticancer Activity
The anticancer potential of furan derivatives is well-documented. Research indicates that:
- Cell Line Studies : Compounds derived from furan have been tested against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). For example, some derivatives exhibited IC50 values as low as 4.2 µM in HepG2 cells, indicating potent anticancer activity .
- Mechanisms of Action : The mechanisms may involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that furan derivatives can disrupt cellular membranes and induce oxidative stress in cancer cells .
Anti-inflammatory Activity
Furan compounds have also been explored for their anti-inflammatory effects:
- COX-2 Inhibition : Certain furan derivatives act as selective COX-2 inhibitors, which are crucial in managing inflammation and pain. Some studies report that these compounds exhibit COX-2 inhibitory potency comparable to established drugs like rofecoxib .
Case Studies
Several case studies highlight the biological activity of furan derivatives:
- Study on Antibacterial Efficacy : A study evaluated a series of furan-based compounds against multiple bacterial strains. Compounds were synthesized and tested for their antibacterial properties, revealing that some exhibited superior activity compared to standard antibiotics .
- Anticancer Activity Assessment : In vitro studies on a new class of thiosemicarbazone derivatives derived from furan showed significant cytotoxicity against various human tumor cell lines. The most active compound demonstrated an IC50 value significantly lower than that of traditional chemotherapeutics .
Properties
Molecular Formula |
C13H12O3 |
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Molecular Weight |
216.23 g/mol |
IUPAC Name |
5-(2,5-dimethylphenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C13H12O3/c1-9-3-4-10(2)12(7-9)16-13-6-5-11(8-14)15-13/h3-8H,1-2H3 |
InChI Key |
BKNLPUUVSGCACZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=CC=C(O2)C=O |
Origin of Product |
United States |
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